Tert-butyl benzoyloxycarbamate
Overview
Description
Tert-butyl benzoyloxycarbamate is an organic compound with the molecular formula C12H15NO4. It is a derivative of carbamic acid and is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl benzoyloxycarbamate can be synthesized through the reaction of benzoyl chloride with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of continuous flow microreactor systems. This method enhances the efficiency and sustainability of the synthesis process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl benzoyloxycarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield benzoyl carbamate and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the benzoyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of an acid or base catalyst.
Substitution: Common reagents include nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Benzoyl carbamate and tert-butyl alcohol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl benzoyloxycarbamate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of tert-butyl benzoyloxycarbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing selective reactions to occur at other functional groups. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine . This process is crucial in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Tert-butyl carbamate: Another protecting group for amines, but lacks the benzoyloxy functionality.
Benzyl carbamate: Similar in structure but uses a benzyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl benzoyloxycarbamate is unique due to its combination of the tert-butyl and benzoyloxy groups, providing enhanced stability and ease of removal compared to other protecting groups. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are essential .
Properties
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)16-11(15)13-17-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXMOOQVJSFNNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105340-85-0 | |
Record name | 105340-85-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-butyl benzoyloxycarbamate in the synthesis of alkynylated isocoumarins?
A1: this compound acts as a reactant, providing the core structure for the isocoumarin scaffold. The research demonstrates a novel, rhodium(III)-catalyzed method [] where this compound undergoes C(sp2)-H activation and annulation with 1,3-diynes. This reaction leads to the formation of alkynylated isocoumarins and bis-isocoumarins, valuable compounds in medicinal chemistry.
Q2: What are the advantages of this particular synthetic approach over existing methods?
A2: The research highlights several key advantages of this rhodium-catalyzed approach []:
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